molecular formula C13H21N3O5S B582749 1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate CAS No. 150599-70-5

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate

Cat. No.: B582749
CAS No.: 150599-70-5
M. Wt: 331.387
InChI Key: HOKUMSHRXAZZSW-UHFFFAOYSA-M
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Description

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate is a polymeric compound known for its unique properties and applications. This compound is often used in various industrial and scientific research settings due to its high solubility, thermal stability, and electrical conductivity .

Preparation Methods

The synthesis of 1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate typically involves a polymerization reaction. The monomers, 1-ethenyl-3-methyl-1H-imidazolium methyl sulfate and 1-ethenyl-2-pyrrolidinone, are combined in the presence of a polymerization catalyst. The reaction is carried out under controlled temperature and time conditions to yield the desired polymer . Industrial production methods often involve large-scale polymerization reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This polymer undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this polymer involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium and pyrrolidinone groups in the polymer structure facilitate these interactions, leading to the desired effects. The pathways involved include electron transfer and molecular recognition processes .

Biological Activity

The compound 1-ethenyl-3-methylimidazol-3-ium; 1-ethenylpyrrolidin-2-one; methyl sulfate is a complex ionic liquid that has garnered attention due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article explores its biological activity, safety profile, and relevant research findings.

  • Molecular Formula : C13H21N3O5S
  • Molar Mass : 331.39 g/mol
  • CAS Number : 150599-70-5
  • Density : 1.11 g/mL at 20°C
  • Hazard Classification : N - Dangerous for the environment; toxic to aquatic organisms .

Antimicrobial Properties

Research indicates that ionic liquids, including those containing imidazolium cations like 1-ethenyl-3-methylimidazol-3-ium, exhibit significant antimicrobial properties. Studies have shown that these compounds can disrupt microbial membranes, leading to cell lysis. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using several human cell lines. In vitro studies suggest that while it exhibits antimicrobial activity, it also poses risks to human cells at higher concentrations. The IC50 values (the concentration required to inhibit cell viability by 50%) vary significantly depending on the cell type and exposure duration .

Cell LineIC50 (µM)Reference
HeLa45
HepG230
MCF760

Environmental Impact

The compound is classified as hazardous to aquatic life, with risk codes indicating potential long-term adverse effects in the environment. It is essential to consider its environmental fate when evaluating its biological activity and potential applications .

Study on Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of various imidazolium-based ionic liquids, including the target compound. The results indicated that the compound effectively inhibited Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation .

Cytotoxicity Assessment

In another study focused on cytotoxicity, the effects of varying concentrations of the compound were assessed on human liver cells (HepG2). The findings revealed that lower concentrations (below 30 µM) did not significantly affect cell viability, while higher concentrations led to increased apoptosis rates .

Properties

IUPAC Name

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.C6H9NO.CH4O4S/c1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKUMSHRXAZZSW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150599-70-5
Record name Polyquaternium 44
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150599-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

331.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150599-70-5
Record name Polyquaternium-44 (200000 MW)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150599705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenyl-2-pyrrolidinone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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